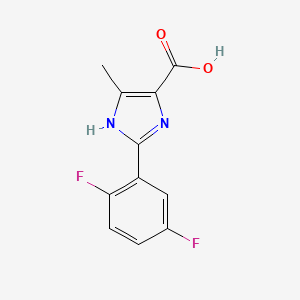
Ethyl 5-(1-Pyrazolyl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(1-Pyrazolyl)pentanoate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-(1-Pyrazolyl)pentanoate can be synthesized through several methods. One common approach involves the cyclization of ethyl diazoacetate with methylene carbonyl compounds using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile . Another method includes the reaction of ethyl 5-acyl-4-pyrone-2-carboxylates with hydrazines, which allows for the formation of highly functionalized pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(1-Pyrazolyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: Substitution reactions with electrophiles or nucleophiles can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylates, while reduction can produce pyrazoline derivatives.
Applications De Recherche Scientifique
Ethyl 5-(1-Pyrazolyl)pentanoate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the development of new materials with unique electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-(1-Pyrazolyl)pentanoate involves its interaction with specific molecular targets and pathways. For instance, in anti-cancer research, pyrazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating gene expression and DNA fragmentation . The compound’s ability to interact with enzymes and receptors makes it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Ethyl 5-(1-Pyrazolyl)pentanoate can be compared with other similar compounds, such as:
Ethyl pentanoate:
Pyrazole-5-carboxylates: These compounds share a similar pyrazole ring structure and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H16N2O2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
ethyl 5-pyrazol-1-ylpentanoate |
InChI |
InChI=1S/C10H16N2O2/c1-2-14-10(13)6-3-4-8-12-9-5-7-11-12/h5,7,9H,2-4,6,8H2,1H3 |
Clé InChI |
DQRMNGWBWXVXMF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCN1C=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole](/img/structure/B13692540.png)

![3-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13692556.png)
